19-Oxocinobufagin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C26H32O7 |

|---|---|

分子量 |

456.5 g/mol |

IUPAC 名称 |

[11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |

InChI |

InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3 |

InChI 键 |

FRUGXBQKMCOIBP-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |

产品来源 |

United States |

Foundational & Exploratory

The Origin and Natural Sources of 19-Oxocinobufagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, that has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the origin, natural sources, and isolation of this compound. It also delves into the biosynthetic pathway of its parent compounds and the signaling pathways through which it exerts its biological effects. Detailed experimental protocols for its extraction and purification are provided, alongside quantitative data where available, to support further research and development.

Introduction

This compound belongs to the bufadienolide family, characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. These compounds are known for their potent biological activities, including cardiotonic and antitumor effects. The primary natural source of this compound is the dried toad venom known as Ch'an Su (Venenum Bufonis), which has been used in traditional Chinese medicine for centuries.

Natural Source and Origin

The predominant natural source of this compound is the glandular secretion of the Asiatic toad, Bufo bufo gargarizans. This secretion, a complex mixture of various bioactive compounds, is collected and dried to produce Ch'an Su. The skin of the toad is also a source of this and other bufadienolides. While specific quantitative data for this compound is limited in publicly available literature, studies on the composition of Ch'an Su and toad skin provide insights into the general content of related bufadienolides.

Table 1: Quantitative Data of Bufadienolides in Natural Sources

| Compound Class | Source | Geographic Origin | Concentration/Yield | Reference |

| Total Bufadienolides | Bufo bufo gargarizans skin | Jiangsu, China | 472.6 µg/g crude drug | [1] |

| Seven Major Bufogenins | Ch'an Su (Toad Venom) | Various (China) | 100.40 - 169.22 mg/g | [2] |

| Cinobufagin | Bufo bufo gargarizans skin | Jiangsu, China | 176.7 µg/g crude drug | [1] |

| Resibufogenin | Bufo bufo gargarizans skin | Jiangsu, China | 134.8 µg/g crude drug | [1] |

| Bufalin | Bufo bufo gargarizans skin | Shandong, China | 90.3 µg/g crude drug | [1] |

| Bufotalin | Bufo bufo gargarizans skin | Hebei, China | 84.3 µg/g crude drug |

Note: The table presents data for total bufadienolides and other major bufogenins as specific quantitative data for this compound was not available in the reviewed literature.

Biosynthesis of Bufadienolides

The biosynthesis of bufadienolides in toads is a complex process that is not yet fully elucidated. However, it is established that cholesterol is the primary precursor. The parotid glands of the toad are the main site of this biosynthesis. The cholesterol is believed to be synthesized in the liver, transported to the parotid glands, and then converted into various bufadienolides through a series of enzymatic reactions.

A simplified diagram illustrating the proposed biosynthesis of bufadienolides from cholesterol.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source, Ch'an Su, involves a multi-step process combining extraction and chromatographic techniques. The following is a detailed methodology based on established protocols.

Extraction

-

Pulverization: 80 g of dried Ch'an Su is powdered to increase the surface area for extraction.

-

Methanol (B129727) Extraction: The powdered material is extracted three times with 1 L of methanol for 1 hour each time.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a residue (approximately 24.5 g).

-

Liquid-Liquid Partitioning: The residue is dissolved in 300 mL of distilled water and then extracted three times with 500 mL of chloroform (B151607).

-

Final Residue: The chloroform fractions are combined and concentrated to obtain a crude extract (approximately 16.3 g) which is stored for further purification.

Purification by High-Speed Counter-Current Chromatography (HSCCC) and Preparative HPLC

A two-step chromatographic process is employed for the purification of this compound.

-

HSCCC Separation (Initial Purification):

-

Solvent System: A two-phase solvent system is prepared.

-

Sample Preparation: 200 mg of the crude extract is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.

-

Chromatography: The HSCCC column is first filled with the upper phase (stationary phase). The sample solution is then injected, and the lower phase (mobile phase) is pumped through the column at a flow rate of 2.0 mL/min with the apparatus rotating at 850 rpm. Fractions are collected based on the elution profile.

-

-

Preparative HPLC (Final Purification):

-

Column: A YMC-Pack ODS-A column (250 × 10 mm, 5 µm) is used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.3% aqueous acetic acid is typically used.

-

Flow Rate: 2.5 mL/min.

-

Detection: UV detection is used to monitor the elution of compounds.

-

Fraction Collection: The fraction corresponding to this compound is collected, and the purity is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

-

Workflow for the extraction and purification of this compound from Ch'an Su.

Signaling Pathways and Mechanism of Action

The primary molecular target of bufadienolides, including this compound, is the Na+/K+-ATPase pump located on the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis can trigger various downstream signaling cascades, most notably the induction of apoptosis.

The apoptotic pathway induced by bufadienolides is often mediated through the intrinsic or mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its primary source is the venom of the toad Bufo bufo gargarizans. While further research is needed to fully quantify its concentration in raw materials and to elucidate the finer details of its biosynthesis and mechanisms of action, the established protocols for its isolation and the current understanding of its biological activities provide a solid foundation for future drug discovery and development efforts. This guide serves as a comprehensive resource for researchers embarking on the study of this fascinating molecule.

References

The Mechanism of Action of 19-Oxocinobufagin: An In-depth Technical Guide

Disclaimer: Due to the limited availability of specific experimental data for 19-Oxocinobufagin in publicly accessible scientific literature, this technical guide infers its mechanism of action based on the extensive research conducted on the closely related and structurally similar bufadienolide, cinobufagin (B1669057) . The experimental data, signaling pathways, and protocols detailed herein are derived from studies on cinobufagin and are presented as a probable model for the biological activity of this compound.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound, a member of the bufadienolide family of cardiotonic steroids, is presumed to exert its anticancer effects primarily through the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest) in cancer cells. These processes are orchestrated through a complex interplay of signaling pathways that disrupt tumor growth and survival.

Apoptosis Induction: The pro-apoptotic activity of related bufadienolides like cinobufagin is multifaceted, involving both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. A key event is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes (caspase-9 and -3), which are the executioners of apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, with an observed upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2.

Cell Cycle Arrest: this compound is likely to interfere with the normal progression of the cell cycle, forcing cancer cells to halt their division at specific checkpoints. Studies on cinobufagin have demonstrated the ability to induce cell cycle arrest at both the S phase and the G2/M phase, depending on the cancer cell type. This is achieved by modulating the levels of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, downregulation of CDK1, CDK2, cyclin B, and cyclin E has been reported, preventing the cell from transitioning through critical phases of division.

Quantitative Data on the Efficacy of Cinobufagin

The following tables summarize the cytotoxic effects of cinobufagin on various cancer cell lines, providing a quantitative measure of its potency.

Table 1: IC50 Values of Cinobufagin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A375 | Malignant Melanoma | ~0.2 µg/mL* | 24 |

| HepG2 | Hepatocellular Carcinoma | 0.17 - 1.03 | 24, 48, 72 |

| U2OS | Osteosarcoma | Not specified | Not specified |

| 143B | Osteosarcoma | Not specified | Not specified |

| HK-1 | Nasopharyngeal Carcinoma | Not specified | Not specified |

| EC-109 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified |

| Kyse-150 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified |

| Kyse-520 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified |

*Note: The IC50 for A375 cells was reported in µg/mL. Conversion to µM requires the molecular weight of cinobufagin.

Signaling Pathways Modulated by Cinobufagin

Cinobufagin has been shown to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

a) Intrinsic Apoptosis Pathway: This is a central mechanism of action. Cinobufagin treatment leads to an increased Bax/Bcl-2 ratio, which in turn triggers the loss of mitochondrial membrane potential. This allows for the release of cytochrome c from the mitochondria into the cytoplasm, where it binds to Apaf-1, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.

Caption: Intrinsic apoptosis pathway induced by cinobufagin.

b) G2/M Cell Cycle Arrest Pathway: In certain cancer cells, cinobufagin can induce arrest at the G2/M checkpoint. This is mediated by the activation of ATM and Chk2, which in turn can inhibit the activity of the CDK1/Cyclin B complex, a key driver of the G2 to M phase transition.

Caption: G2/M phase cell cycle arrest pathway.

c) S Phase Cell Cycle Arrest Pathway: In other cellular contexts, cinobufagin can cause arrest in the S phase of the cell cycle by downregulating the expression of CDK2 and Cyclin E, proteins essential for DNA replication.

Caption: S phase cell cycle arrest pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of cinobufagin.

a) Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (or Cinobufagin) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: Workflow for the MTT cell viability assay.

b) Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (or Cinobufagin) stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

c) Western Blot Analysis for Apoptosis-Related Proteins

This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (or Cinobufagin) stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

-

Caption: General workflow for Western Blot analysis.

The Enigmatic Structure of 19-Oxocinobufagin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, isolated from the venom of toads belonging to the Bufo genus.[1] Like other members of its class, this compound exhibits significant biological activity, making it a subject of interest for pharmacological research and drug development. The precise three-dimensional arrangement of its atoms, or stereochemistry, is crucial for its biological function. This technical guide provides a comprehensive overview of the methods and logical processes involved in the elucidation of its complex structure.

While the definitive structure of this compound was first reported in 1969 in Helvetica Chimica Acta, obtaining detailed, publicly accessible experimental data from this original publication has proven challenging.[1] This guide, therefore, synthesizes the established principles of organic chemistry and modern spectroscopic techniques to present a logical reconstruction of the structure elucidation process.

Core Structure and Stereochemistry

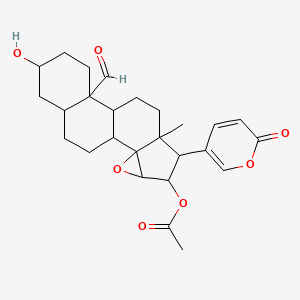

The fundamental structure of this compound is a steroid nucleus characterized by a six-membered lactone ring (a δ-lactone) attached at the C-17 position and an unusual oxocine (eight-membered oxygen-containing) ring involving the C-19 methyl group. Its systematic IUPAC name is [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-5-yl] acetate (B1210297).[2] This complex nomenclature precisely defines the connectivity and spatial orientation of each atom.

The stereochemistry, or the specific three-dimensional arrangement of atoms, is a critical aspect of this compound's identity and biological activity. The defined stereocenters in the IUPAC name indicate a specific cis or trans relationship between the various rings of the steroid backbone.

The Path to Structure Elucidation: A Logical Workflow

The determination of a complex natural product's structure is a multi-step process that relies on a combination of spectroscopic and chemical methods. The logical workflow for elucidating the structure of this compound would have followed a path similar to the one outlined below.

Experimental Protocols: A Methodological Overview

Isolation and Purification

-

Extraction: The initial step involves the extraction of the crude toad venom using a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol. This process separates the lipid-soluble compounds, including bufadienolides, from other components of the venom.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques to isolate the individual compounds. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): A more refined technique for final purification, employing a high-pressure system to achieve high resolution and purity.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. For this compound, the molecular formula is C₂₆H₃₂O₇.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key absorptions for this compound would include:

-

Strong C=O stretching frequencies for the lactone, aldehyde, and acetate carbonyl groups.

-

O-H stretching for the hydroxyl group.

-

C-O stretching for the ether and ester linkages.

-

-

Ultraviolet (UV) Spectroscopy: The α,β-unsaturated δ-lactone ring of bufadienolides exhibits a characteristic UV absorption maximum, which aids in the initial identification of this class of compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is necessary to piece together the carbon skeleton and determine the stereochemistry.

-

¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts, splitting patterns (coupling constants), and integration are analyzed to identify different proton types.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly connected through bonds. This is a key technique for determining the relative stereochemistry of the molecule.

-

-

X-ray Crystallography

For a definitive and unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique involves growing a suitable crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern can be used to calculate the precise three-dimensional coordinates of every atom in the molecule, providing an unequivocal structural proof.

Quantitative Data

Due to the limited public availability of the original and subsequent detailed characterization data, a comprehensive table of quantitative NMR and crystallographic data for this compound cannot be provided at this time. Researchers requiring this specific information are encouraged to seek out the original 1969 publication in Helvetica Chimica Acta.

Conclusion

The elucidation of the structure and stereochemistry of this compound is a testament to the power of a systematic and multi-faceted analytical approach. While the foundational work was laid decades ago, the principles of isolation, spectroscopic analysis, and crystallographic confirmation remain the cornerstone of natural product chemistry. For researchers and drug development professionals, a thorough understanding of this process is essential for the characterization of novel bioactive compounds and the subsequent exploration of their therapeutic potential. Further investigation and re-characterization of this compound using modern, high-resolution spectroscopic techniques could provide even deeper insights into its subtle structural features and their relationship to its biological activity.

References

Biological activity of 19-Oxocinobufagin from Bufo bufo gargarizans

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, isolated from the venom of the Asiatic toad, Bufo bufo gargarizans. Toad venom, known in traditional Chinese medicine as 'Chan Su', has a long history of use in treating various ailments, including cancer. Modern research has focused on identifying the specific bioactive compounds within toad venom and elucidating their mechanisms of action. While extensive research has been conducted on related bufadienolides like bufalin (B1668032) and cinobufagin (B1669057), specific data on this compound is less abundant. This guide synthesizes the available information on the biological activities of closely related bufadienolides to infer the potential therapeutic properties of this compound, focusing on its anticancer effects. This document will detail the cytotoxic activities, underlying signaling pathways, and experimental methodologies used to study these compounds.

Cytotoxic Activity of Bufadienolides

While specific IC50 values for this compound are not extensively reported in the currently available literature, the cytotoxic activities of the structurally similar bufadienolides, bufalin and cinobufagin, have been well-documented across a range of cancer cell lines. These values, primarily determined by MTT assay, provide a strong indication of the potential potency of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Cinobufagin | HepG2 | Hepatocellular Carcinoma | 0.17 - 1.03 | 24, 48, 72 |

| Bufalin | HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | 24, 48, 72 |

| Cinobufagin | A375 | Malignant Melanoma | Not explicitly quantified, but significant inhibition observed | - |

| Cinobufagin | HK-1 | Nasopharyngeal Carcinoma | Not explicitly quantified, but significant inhibition observed | - |

| Cinobufagin | U2OS, 143B | Osteosarcoma | Not explicitly quantified, but dose- and time-dependent reduction in viability observed | - |

| Cinobufagin | A549/DDP | Cisplatin-Resistant Lung Cancer | ~0.1 (in combination with cisplatin) | 24 |

Note: The data presented is for the closely related compounds cinobufagin and bufalin, and serves as a reference for the potential activity of this compound.

Molecular Mechanisms of Action

The anticancer activity of bufadienolides is primarily attributed to the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Bufadienolides such as cinobufagin and bufalin have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Intrinsic Pathway:

-

Modulation of Bcl-2 Family Proteins: Treatment with these compounds leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP).

-

Mitochondrial Disruption: The loss of MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation: Cytosolic cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1]

Extrinsic Pathway:

-

Death Receptor Upregulation: Bufadienolides can increase the expression of death receptors like Fas on the cancer cell surface.[1]

-

Caspase-8 Activation: Ligand binding to these receptors initiates a signaling cascade that leads to the activation of caspase-8.

-

Crosstalk with Intrinsic Pathway: Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Cell Cycle Arrest

Cinobufagin has been observed to induce cell cycle arrest at different phases in various cancer cell types, thereby inhibiting proliferation.

-

G2/M Phase Arrest: In malignant melanoma cells (A375), cinobufagin induces G2/M arrest by modulating the ATM/Chk2/CDC25C signaling pathway, leading to decreased levels of CDK1 and cyclin B.

-

S Phase Arrest: In nasopharyngeal carcinoma cells (HK-1), cinobufagin causes S phase arrest by downregulating CDK2 and cyclin E.

Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of bufadienolides are orchestrated through their influence on critical intracellular signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt Pathway: This pathway is a crucial regulator of cell survival and proliferation. Cinobufagin has been shown to inhibit the phosphorylation of PI3K and Akt, thereby suppressing this pro-survival signaling cascade. This inhibition contributes to the observed induction of apoptosis.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. In the context of cisplatin-resistant lung cancer, cinobufagin has been found to inhibit the MAPK/ERK pathway, contributing to the sensitization of cancer cells to chemotherapy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of bufadienolide biological activity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

-

Cell Lysis: Cells are treated with the test compound for the desired time and then harvested. The cell pellet is washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization, and washed with PBS.

-

Cell Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Visualizations of Signaling Pathways and Workflows

Conclusion

This compound, a natural compound from Bufo bufo gargarizans, holds significant promise as a potential anticancer agent. Although direct and extensive studies on this specific molecule are limited, the wealth of data on the closely related bufadienolides, cinobufagin and bufalin, provides a strong foundation for understanding its likely biological activities. These compounds exhibit potent cytotoxicity against a variety of cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways, causing cell cycle arrest, and inhibiting critical pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the specific mechanisms of this compound and to unlock its full therapeutic potential in the development of novel cancer therapies. Further research is warranted to isolate and characterize the specific activities of this compound to confirm and expand upon the findings from its structural analogs.

References

19-Oxocinobufagin and its Effects on Cancer Cell Lines: A Technical Guide

Disclaimer: As of December 2025, publicly available research specifically detailing the effects of 19-Oxocinobufagin on cancer cell lines is limited. This guide will therefore focus on the closely related and extensively studied bufadienolide, Cinobufagin (B1669057) , as a representative molecule to illustrate the potential anti-cancer mechanisms and effects of this compound class. The data and pathways described herein are based on studies of cinobufagin and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Executive Summary

Cinobufagin, a major active component isolated from toad venom, has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the induction of apoptosis and the modulation of key signaling pathways. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the underlying molecular processes are presented to support further research and drug development efforts in this area.

Cytotoxicity and Anti-Proliferative Effects

Cinobufagin exhibits potent dose- and time-dependent inhibition of cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies and are summarized below.

Table: IC50 Values of Cinobufagin in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Incubation Time (hours) | Citation |

| Hepatocellular Carcinoma | HepG2 | 86.025 µM | Not Specified | [1] |

| Hepatocellular Carcinoma | HepG2 | 78 ng/L (~0.176 µM) | 24 | [1] |

| Hepatocellular Carcinoma | HepG2 | 40 ng/L (~0.09 µM) | 48 | [1] |

| Hepatocellular Carcinoma | Huh-7 | 5.1 µM | 24 | [2] |

| Malignant Melanoma | A375 | 0.2 µg/mL (~0.45 µM) | 24 | [3] |

| Uveal Melanoma | OCM1 | 0.8023 µM | 48 | |

| Colorectal Cancer | SW480 | 103.60 nM | 24 | |

| Colorectal Cancer | SW480 | 35.47 nM | 48 | |

| Colorectal Cancer | SW1116 | 267.50 nM | 24 | |

| Colorectal Cancer | SW1116 | 60.20 nM | 48 | |

| Breast Cancer | MCF-7 | 0.94 µM | 24 | |

| Breast Cancer | MCF-7 | 0.44 µM | 48 | |

| Breast Cancer | MCF-7 | 0.22 µM | 72 | |

| Gastric Cancer | SGC-7901 | 0.24 mM | 24 | |

| Acute Promyelocytic Leukemia | NB4 | 45.2 nM | 24 | |

| Acute Promyelocytic Leukemia | NB4-R1 | 37.9 nM | 24 | |

| Cholangiocarcinoma | QBC939 | 2.08 µM | 48 | |

| Cholangiocarcinoma | RBE | 1.93 µM | 48 | |

| Glioblastoma | U87 | Time and Dose-Dependent | 6-48 |

Induction of Apoptosis

A primary mechanism of cinobufagin's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is characterized by morphological changes such as nuclear shrinkage and chromatin condensation, and is mediated by a cascade of molecular events.

Quantitative Analysis of Apoptosis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells. Cinobufagin treatment leads to a significant, dose-dependent increase in the percentage of apoptotic cells in various cancer cell lines.

Table: Cinobufagin-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Treatment Concentration | Treatment Time (hours) | Apoptotic Cell Percentage (%) (Early + Late) | Citation |

| HepG2 | 100 ng/L (~0.226 µM) | 12 | 13.6 | |

| HepG2 | 100 ng/L (~0.226 µM) | 24 | 25.5 | |

| A549 (NSCLC) | 1 µM | 24 | Increased (dose-dependent) | |

| H1299 (NSCLC) | 1 µM | 24 | Increased (dose-dependent) | |

| QBC939 (Cholangiocarcinoma) | 2 µM | 24 | 16.2 (from 5.6) | |

| RBE (Cholangiocarcinoma) | 2 µM | 24 | 14.8 (from 4.9) | |

| A375 (Malignant Melanoma) | 0.1-0.4 µg/mL | Not Specified | Significantly Increased | |

| SW480 (Colorectal) | 100 nM | 48 | ~38 | |

| SW1116 (Colorectal) | 100 nM | 48 | ~38 |

Molecular Mechanisms and Signaling Pathways

Cinobufagin exerts its pro-apoptotic effects through the modulation of several key signaling pathways that are often dysregulated in cancer.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Cinobufagin has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis. Western blot analyses have demonstrated that cinobufagin treatment reduces the phosphorylation of AKT (p-AKT), a key indicator of its inactivation.

Caption: Cinobufagin inhibits the PI3K/AKT pathway, leading to apoptosis.

Regulation of Bcl-2 Family Proteins and Caspase Activation

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Cinobufagin treatment shifts the balance towards apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This change in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. Western blot analyses consistently show an increase in cleaved caspase-3 and cleaved caspase-9 following cinobufagin treatment, indicating the activation of this proteolytic cascade.

Caption: Cinobufagin induces apoptosis via Bcl-2 family and caspases.

The STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Cinobufagin has been identified as an inhibitor of the STAT3 signaling pathway. It has been shown to suppress the phosphorylation of STAT3 and block its nuclear translocation, thereby inhibiting its transcriptional activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of a compound on adherent cancer cell lines.

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well flat-bottom sterile microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., cinobufagin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blotting

This protocol is for the detection of specific proteins in cell lysates.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The available scientific evidence strongly suggests that cinobufagin, a close analog of this compound, is a potent anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit critical cell survival pathways like PI3K/AKT and STAT3, while concurrently inducing the intrinsic apoptotic cascade, makes it a promising candidate for further preclinical and clinical investigation. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of bufadienolides in oncology. Future studies are warranted to specifically elucidate the bioactivity of this compound and compare its efficacy and molecular effects with those of other well-characterized bufadienolides.

References

- 1. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticancer effects of cinobufagin on hepatocellular carcinoma Huh-7 cells are associated with activation of the p73 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of 19-Oxocinobufagin: A Technical Guide for Drug Development Professionals

Disclaimer: Preclinical research specifically investigating 19-Oxocinobufagin is limited in publicly available scientific literature. This guide leverages data from studies on the closely related bufadienolide, Cinobufagin (CB), to provide a representative overview of potential biological activities and mechanisms of action. The information presented herein should be considered illustrative for a compound of this class and not as direct evidence of the preclinical profile of this compound. Further dedicated research is imperative to characterize the specific properties of this compound.

Introduction to this compound

This compound is a bufadienolide, a class of cardioactive steroids, naturally occurring in the venom of toad species, particularly Bufo bufo gargarizans Cantor. Structurally similar to other bufadienolides like Cinobufagin, it is characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position. While its specific biological activities are not extensively documented, the broader class of bufadienolides has garnered significant interest in oncology for their potent anti-tumor properties. This guide will explore the preclinical data of the related compound, Cinobufagin, to provide a foundational understanding for researchers and drug developers interested in this compound.

Preclinical Anti-Cancer Activity of Cinobufagin (as a Surrogate for this compound)

Cinobufagin has demonstrated significant anti-cancer effects across a range of preclinical models, including various cancer cell lines and in vivo tumor models. Its activities are primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, migration, and invasion.

In Vitro Efficacy

The cytotoxic and pro-apoptotic effects of Cinobufagin have been evaluated in numerous cancer cell lines. The following table summarizes key quantitative data from these studies.

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Liver Cancer | HepG2 | LD50 (12h) | 170 ng/L | [1] |

| HepG2 | LD50 (24h) | 78 ng/L | [1] | |

| HepG2 | LD50 (48h) | 40 ng/L | [1] | |

| Melanoma | A375 | IC50 (24h) | 0.2 µg/mL | [1] |

| Colorectal Cancer | HCT116, RKO, SW480 | - | Inhibition of proliferation, migration, and invasion | [1] |

| Osteosarcoma | U2OS, MG63, SaOS-2 | - | Inhibition of cell proliferation, induction of G2/M arrest and apoptosis | |

| Non-Small Cell Lung Cancer | A549, H1299 | MMP reduction (2µM CB) | from 98.55% to 53.61% (A549) and 99.29% to 69.25% (H1299) | |

| Cholangiocarcinoma | QBC939, RBE | - | Inhibition of proliferation, induction of apoptosis |

In Vivo Efficacy

Xenograft models have been instrumental in demonstrating the anti-tumor efficacy of Cinobufagin in a physiological context.

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| Colorectal Cancer | Nude mice with HCT116 xenografts | Cinobufagin (0.5 mg/kg, 1.0 mg/kg) intraperitoneally every other day | Reduced tumor growth | |

| Non-Small Cell Lung Cancer | Nude mice with H460 xenografts | Not specified | Significant inhibition of tumor growth |

Mechanism of Action: Key Signaling Pathways

Cinobufagin exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

STAT3 Signaling Pathway

Cinobufagin has been shown to inhibit the STAT3 signaling pathway. It suppresses the phosphorylation of STAT3 and blocks its nuclear translocation induced by IL-6. This inhibition leads to the suppression of epithelial-mesenchymal transition (EMT) in colorectal cancer cells.

Caption: Cinobufagin inhibits the STAT3 signaling pathway.

AKT/mTOR Signaling Pathway

In non-small cell lung cancer cells, Cinobufagin has been observed to inhibit the AKT/mTOR signaling pathway. It reduces the phosphorylation of AKT at both T308 and S473 sites, leading to the induction of intrinsic apoptosis. This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.

Caption: Cinobufagin inhibits the AKT/mTOR signaling pathway.

Notch Signaling Pathway

In cholangiocarcinoma cells, Cinobufagin has been found to inactivate the Notch signaling pathway, which plays a crucial role in the induction of apoptosis.

Experimental Protocols (Based on Cinobufagin Studies)

Detailed and reproducible experimental protocols are fundamental for preclinical drug development. The following sections outline typical methodologies used in the evaluation of Cinobufagin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Cinobufagin (or this compound) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

-

Cell Lysis: Treat cells with Cinobufagin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ HCT116 cells) into the flank of 4-6 week old nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer Cinobufagin (e.g., 0.5 or 1.0 mg/kg, i.p., every other day) or vehicle control.

-

Tumor Measurement: Measure the tumor volume every 2-3 days using a caliper (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blot).

Conclusion and Future Directions

The preclinical data for Cinobufagin strongly suggest that bufadienolides, as a class, hold significant promise as anti-cancer agents. The observed effects on key signaling pathways like STAT3 and AKT/mTOR provide a solid rationale for their mechanism of action. However, it is crucial to underscore that these findings are for Cinobufagin and not directly for this compound.

To advance this compound as a potential therapeutic candidate, a comprehensive preclinical evaluation is essential. This should include:

-

In vitro screening: Determining the IC50 values across a broad panel of cancer cell lines.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound.

-

In vivo efficacy studies: Evaluating its anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models.

-

Pharmacokinetic and toxicology studies: Assessing its ADME (absorption, distribution, metabolism, and excretion) properties and determining its safety profile.

Dedicated research into this compound will be critical to unlock its therapeutic potential and to determine if it offers a superior efficacy and safety profile compared to other bufadienolides.

References

The Pharmacological Landscape of 19-Oxocinobufagin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin, a bufadienolide cardiotonic steroid, has garnered interest within the scientific community for its potential therapeutic properties. While comprehensive research specifically elucidating the pharmacological profile of this compound remains emergent, studies on the broader class of bufadienolides, and particularly the closely related compound cinobufagin (B1669057), provide a foundational understanding of its likely bioactivities. This technical guide synthesizes the available preclinical data on bufadienolides, focusing on anticancer and anti-inflammatory activities, and presents relevant experimental methodologies and putative signaling pathways. It is critical to note that much of the detailed mechanistic data presented herein is derived from studies on cinobufagin and other related compounds, and further research is imperative to specifically validate these properties for this compound.

Introduction

This compound is a natural product isolated from the venom of toads belonging to the Bufo genus, a source that has been utilized in traditional Chinese medicine for centuries. Structurally characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position, this compound belongs to the bufadienolide family. While the pharmacological activities of several bufadienolides, such as cinobufagin and bufalin (B1668032), have been extensively investigated, dedicated studies on this compound are less prevalent. This guide aims to provide a detailed technical overview of the currently understood pharmacological properties of this class of compounds, with the explicit understanding that further direct investigation of this compound is required.

Anticancer Properties

The anticancer effects of bufadienolides are the most extensively studied pharmacological property. Research, primarily on cinobufagin, suggests a multi-faceted mechanism of action targeting cancer cell proliferation, survival, and metastasis.

Cytotoxicity in Cancer Cell Lines

Studies on cinobufagin have demonstrated potent cytotoxic effects across a range of cancer cell lines. While specific IC50 values for this compound are not widely reported in the currently available literature, the data for cinobufagin provides a valuable reference point.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| HCT116 | Colorectal Cancer | Cinobufagin | 0.7821 | [1] |

| RKO | Colorectal Cancer | Cinobufagin | 0.3642 | [1] |

| SW480 | Colorectal Cancer | Cinobufagin | 0.1822 | [1] |

| HepG2 | Hepatocellular Carcinoma | Cinobufagin | 86.025 | [2] |

| A375 | Melanoma | Cinobufagin | 0.2 µg/mL (approx. 0.44 µM) | [2] |

| SGC-7901 | Gastric Cancer | Cinobufagin | 0.24 mM | |

| MCF-7 | Breast Cancer | Cinobufagin | 0.94 (24h), 0.44 (48h), 0.22 (72h) | |

| NB4 | Acute Promyelocytic Leukemia | Cinobufagin | Not specified | |

| NB4-R1 | Acute Promyelocytic Leukemia | Cinobufagin | Not specified |

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of bufadienolides is the induction of apoptosis. Studies on cinobufagin and bufalin indicate that these compounds can trigger programmed cell death through the intrinsic, or mitochondrial, pathway.

Key events in this process include:

-

Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.

-

Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Activation of caspase-9 and caspase-3, leading to the cleavage of cellular substrates and execution of apoptosis.

Anti-inflammatory Properties

The anti-inflammatory potential of bufadienolides is an emerging area of research. The underlying mechanisms are thought to involve the modulation of key inflammatory signaling pathways. While direct evidence for this compound is limited, studies on related natural compounds suggest a plausible mechanism of action.

Inhibition of Pro-inflammatory Mediators

Compounds with structural similarities to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). They may also suppress the expression of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Key Signaling Pathways

The pharmacological effects of bufadienolides are mediated through their interaction with critical intracellular signaling pathways that regulate cell fate and inflammatory responses. The following sections describe the putative signaling pathways modulated by this class of compounds, primarily based on research on cinobufagin.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Cinobufagin has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also implicated in cancer cell survival and proliferation. Inhibition of this pathway is a plausible mechanism for the anti-inflammatory and anticancer effects of bufadienolides.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for related compounds. These should be adapted and optimized for specific studies involving this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on related bufadienolides, suggests that this compound holds promise as a potential therapeutic agent, particularly in the fields of oncology and inflammation. Its putative mechanisms of action, including the induction of apoptosis via the mitochondrial pathway and the inhibition of pro-survival and pro-inflammatory signaling pathways such as PI3K/Akt and NF-κB, warrant rigorous investigation.

Future research should prioritize studies dedicated specifically to this compound to:

-

Determine its cytotoxic profile across a comprehensive panel of cancer cell lines.

-

Elucidate its precise molecular mechanisms of action in both cancer and inflammatory models.

-

Conduct in vivo studies to evaluate its efficacy and safety profile in preclinical animal models.

Such focused research is essential to validate the therapeutic potential of this compound and to pave the way for its potential clinical development.

References

Unveiling 19-Oxocinobufagin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardiotonic steroids, first identified in 1969.[1] It is a constituent of the traditional Chinese medicine known as 'Chan Su', which is derived from the venom of the Asiatic toad, Bufo bufo gargarizans.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

The initial discovery and structural elucidation of this compound were reported in 1969 in the journal Helvetica Chimica Acta.[1] This seminal work laid the foundation for subsequent investigations into its chemical properties and biological activities. As a member of the bufadienolide family, this compound shares a characteristic steroid nucleus with a six-membered lactone ring at the C-17 position.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source, the venom of Bufo bufo gargarizans, involves a multi-step process combining solvent extraction and chromatographic techniques. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other bufadienolides from toad venom.

1. Extraction: The dried toad venom is typically pulverized and subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. For instance, an initial extraction with a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) can be followed by extraction with a more polar solvent such as methanol.

2. Chromatographic Purification: The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. This process often involves:

-

Column Chromatography: The extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is frequently employed. This technique provides high resolution and allows for the isolation of pure this compound.

The following diagram illustrates a generalized workflow for the isolation of bufadienolides from toad venom.

Physicochemical and Spectroscopic Data

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Mechanism of Action

This compound, along with other bufadienolides, has been identified as a key contributor to the antitumor effects of toad venom. Research has indicated its inhibitory activity against non-small cell lung cancer cell lines, including A549 and H157. However, specific IC₅₀ values for this compound are not consistently reported in the available literature.

The primary molecular target of bufadienolides is the Na⁺/K⁺-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na⁺/Ca²⁺ exchanger, leading to an influx of calcium ions. This disruption of ion gradients can trigger a cascade of downstream signaling events.

While the precise signaling pathways modulated by this compound are still under investigation, studies on related compounds like cinobufagin (B1669057) offer valuable insights. These studies have implicated the involvement of several key signaling pathways in the anticancer effects of bufadienolides:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of the PI3K/Akt pathway is a common mechanism of action for many anticancer agents.

-

Apoptosis Induction: Bufadienolides have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

The following diagram illustrates the potential mechanism of action of this compound, based on the known effects of related bufadienolides.

References

Methodological & Application

Application Notes & Protocols: Isolation, Purification, and Biological Activity of 19-Oxocinobufagin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of 19-Oxocinobufagin, a bufadienolide with significant potential in pharmacological research. The methodologies described herein are compiled from established scientific literature, offering a reproducible workflow for obtaining this compound in high purity from its natural source. Additionally, this note explores the putative signaling pathways through which this compound may exert its biological effects, based on studies of closely related bufadienolides.

Introduction

This compound is a C-24 steroid natural product belonging to the bufadienolide family. These compounds are primarily found in the venom of toads from the Bufonidae family and have been a cornerstone of traditional Chinese medicine for centuries. The primary source for the isolation of this compound is "Chan'Su," the dried venom obtained from the skin and parotid glands of the Asiatic toad, Bufo bufo gargarizans. Bufadienolides, including this compound, are known for their cardiotonic and, more recently, their potent anticancer activities. The therapeutic potential of these compounds has spurred significant interest in their isolation for further pharmacological evaluation.

The protocol detailed below outlines a robust multi-step process involving solvent extraction, followed by advanced chromatographic techniques to achieve high purity of the target compound.

Experimental Protocols

Crude Extraction of Bufadienolides from Chan'Su

This initial step aims to extract a broad range of bufadienolides from the raw toad venom.

Materials:

-

Dried toad venom (Chan'Su)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Grind the dried Chan'Su into a fine powder to increase the surface area for extraction.

-

Suspend the powdered venom in a 1:1 mixture of dichloromethane and methanol. A common ratio is 100 g of venom powder to 1 L of solvent mixture.

-

Macerate the suspension at room temperature for 24 hours with continuous stirring.

-

Filter the mixture to separate the solvent extract from the solid residue.

-

Re-extract the residue two more times with the same solvent mixture to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

The resulting dark, viscous residue is the crude bufadienolide extract. Dry this extract completely under a vacuum.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatographic technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation. It is particularly effective for the separation of natural products. A stepwise elution is employed to separate different bufadienolides based on their polarity.

Materials:

-

HSCCC instrument

-

Two-phase solvent systems (see table below)

-

Crude bufadienolide extract

-

Fraction collector

Procedure:

-

Prepare the two-phase solvent systems by mixing the solvents in the specified ratios in a separation funnel. Allow the phases to separate completely.

-

The upper phase typically serves as the stationary phase, and the lower phase as the mobile phase.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve a known amount of the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system.

-

Inject the sample into the HSCCC column.

-

Initiate the separation by pumping the mobile phase at a constant flow rate while the column is rotating at a set speed.

-

Employ a stepwise elution by sequentially using the different solvent systems, moving from less polar to more polar mobile phases.

-

Collect fractions at regular intervals using a fraction collector.

-

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions from HSCCC containing this compound are further purified to homogeneity using preparative HPLC.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

Procedure:

-

Combine and concentrate the this compound-rich fractions from the HSCCC separation.

-

Dissolve the residue in a minimal amount of the initial mobile phase for prep-HPLC.

-

Develop a suitable gradient or isocratic elution method using a mobile phase consisting of methanol/water or acetonitrile/water.

-

Inject the sample onto the preparative C18 column.

-

Monitor the elution profile at a suitable wavelength (e.g., 296 nm for the pyrone ring of bufadienolides).

-

Collect the peak corresponding to this compound.

-

Analyze the purity of the collected fraction using analytical HPLC. A purity of ≥99% is achievable[1].

Structural Confirmation

The identity and structure of the purified compound should be confirmed using standard spectroscopic techniques.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

Data Presentation

The following tables summarize the quantitative aspects of the isolation and purification process.

Table 1: Solvent Systems for HSCCC Purification

| Step | Solvent System (v/v/v/v) | Phase Role |

| 1 | Petroleum Ether : Ethyl Acetate : Methanol : Water (4:6:4:6) | Biphasic Separation |

| 2 | Petroleum Ether : Ethyl Acetate : Methanol : Water (4:6:5:5) | Biphasic Separation |

Table 2: Purity and Yield Data for this compound

| Purification Stage | Starting Material (mg) | Compound Yield (mg) | Purity (%) |

| Crude Extraction | 200 (from Chan'Su) | - | Low |

| HSCCC Fractionation | 200 (crude extract) | Partially Purified | Moderate |

| Preparative HPLC | Partially Purified | Varies | ≥99.0[1] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Putative Signaling Pathway of this compound in Cancer Cells

Based on the known mechanisms of related bufadienolides like cinobufagin (B1669057) and bufalin, this compound is hypothesized to induce apoptosis and inhibit cell proliferation through the following pathways.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Quantification of 19-Oxocinobufagin using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of 19-Oxocinobufagin in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies outlined herein are based on established analytical principles for the quantification of related bufadienolides and are intended to serve as a robust starting point for researchers. This guide includes protocols for sample preparation, instrument setup, and method validation, along with data presentation tables and workflow visualizations to ensure clarity and reproducibility.

Introduction

This compound is a bufadienolide, a class of cardiotonic steroids, with potential therapeutic applications. Accurate quantification of this compound in various biological samples is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note details a proposed HPLC-MS method for the reliable and sensitive quantification of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is designed to extract this compound from plasma samples.

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Vortex the thawed samples and pipette 100 µL into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another bufadienolide not present in the sample) to each plasma sample, calibrator, and quality control (QC) sample.